Bienvenue dans la boutique en ligne BenchChem!

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Chiral synthesis Enantiomeric excess Duloxetine intermediate

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (CAS 116817-12-0), also known as (S)-DNT, is a chiral tertiary amine that serves as the penultimate intermediate in the industrial synthesis of the SNRI antidepressant duloxetine. It is commercially supplied primarily as its oxalate salt (CAS 132335-47-8) and is recognized under ECHA as an 'Intermediate' with active registration for the ethanedioate form, while the free base bears a 'Cease Manufacture' status.

Molecular Formula C19H21NOS
Molecular Weight 311.4 g/mol
CAS No. 116817-12-0
Cat. No. B037545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
CAS116817-12-0
Molecular FormulaC19H21NOS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1
InChIKeyJFTURWWGPMTABQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: A Critical Duloxetine Intermediate and Analytical Reference Standard


(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (CAS 116817-12-0), also known as (S)-DNT, is a chiral tertiary amine that serves as the penultimate intermediate in the industrial synthesis of the SNRI antidepressant duloxetine [1]. It is commercially supplied primarily as its oxalate salt (CAS 132335-47-8) and is recognized under ECHA as an 'Intermediate' with active registration for the ethanedioate form, while the free base bears a 'Cease Manufacture' status [2]. The compound is also catalogued as Duloxetine Impurity 13 and is used as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for duloxetine API [3].

Why Scientists Cannot Substitute (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine with Other Duloxetine Intermediates or Impurity Standards


Generic substitution fails for this compound because multiple critical quality attributes (CQAs) – stereochemical identity, salt form, and regulatory registrability – diverge sharply among even closely related analogs. The (S)-enantiomer is essential for downstream chirality retention in duloxetine synthesis; a racemic or (R)-enriched DNT batch directly compromises API enantiomeric purity [1]. Furthermore, the free base and the oxalate salt are governed by distinct ECHA registration statuses, with the free base having been withdrawn from manufacture since 2012 [2]. Impurity standards labeled 'Duloxetine Impurity 13' that correspond to the des-methyl analog (CAS 178273-35-3) or the 3-thiophene isomer (CAS 116817-25-5) differ in molecular weight, chromatographic retention, and regulatory relevance, and cannot be used interchangeably for pharmacopoeial compliance [3].

Quantitative Differentiation Evidence for (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Comparator-Based Data for Procurement Decisions


Enantiomeric Excess ≥ 99.5% vs. Racemic or (R)-Enriched Batches

When prepared according to the patented process, (S)-DNT is obtained with the amount of the undesired (R)-enantiomer reduced to approximately 0.5% (i.e., enantiomeric excess ≥ 99.0%) as measured by area-percentage HPLC, compared to less optimized syntheses where the (R)-enantiomer can be as high as 10–15% [1]. This level of chiral purity is critical because any (R)-DNT carried forward will result in (R)-duloxetine, which has inferior binding affinity at serotonin and norepinephrine transporters [1].

Chiral synthesis Enantiomeric excess Duloxetine intermediate

Salt Form Availability: Free Base Withdrawn vs. Active Oxalate Intermediate

Under EU REACH, the free base (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (CAS 116817-12-0) is classified as 'Cease Manufacture' (date: 13-12-2012), whereas the corresponding oxalate salt (CAS 132335-47-8) holds an 'Active' registration as an Intermediate [1]. This means that orders placed for the free base may encounter supply discontinuity or non-compliance with EU chemical legislation, while the oxalate salt remains the legally manufactured and traded form within the EEA [1].

REACH regulation Chemical availability Intermediate registration

Purity ≥ 98% by HPLC Compared to Lower-Grade Commercial Offerings

Multiple reputable suppliers of this compound provide purity guarantees of ≥ 98% (HPLC) for the oxalate salt, with some offering 99% [REFS-1, REFS-2]. In contrast, certain bulk chemical suppliers list the same CAS number at 95% purity . For a reference standard intended for ANDA analytical method validation or pharmacopoeial traceability, a purity level of ≥ 98% is the minimum expectation; materials at 95% may contain unidentified impurities that interfere with peak integration and relative response factor determination .

Purity specification HPLC Analytical reference standard

Single Chiral Center (S) vs. (R)-Enantiomer: Differential Biological Relevance

The (S)-configuration of DNT is an absolute requirement for producing therapeutically active (S)-duloxetine, which inhibits serotonin and norepinephrine reuptake with Ki = 4.6 nM for the SERT . The (R)-enantiomer of duloxetine, which would arise from (R)-DNT, is markedly less potent in dual-reuptake inhibition . Pharmacopoeial monographs (USP/EP) therefore mandate identification and quantification of the (R)-isomer impurity. Certified (S)-DNT reference standards allow accurate quantification of this critical quality attribute in API release testing [1].

Chirality SNRI pharmacology Duloxetine impurity profiling

Optimal Use Cases for (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine Based on Quantitative Differentiation Evidence


Chiral Intermediate for Large-Scale Duloxetine Synthesis Requiring > 99% Enantiomeric Excess

Pharmaceutical manufacturers scaling up duloxetine production can rely on (S)-DNT (oxalate salt) with a demonstrated enantiomeric excess of ≥ 99.5% (R-enantiomer ≤ 0.5%) to minimize the burden of downstream diastereomeric purification. This level of chiral purity, achievable through the patented NaH/DMSO process with 1-fluoronaphthalene, directly translates to higher overall yield and lower manufacturing cost per kilogram of final API [1].

Certified Reference Standard for ANDA Analytical Method Validation and Pharmacopoeial Compliance

ANDA filers and QC laboratories can use the ≥ 98% (HPLC) impurity 13 reference standard to establish system suitability, determine relative retention times, and calculate relative response factors for the N,N-dimethyl impurity in duloxetine drug substance and drug product. The detailed characterization data provided by specialty vendors (NMR, MS, IR, HPLC chromatogram) satisfies USP/EP guidance on impurity reference standards [2].

EU-REACH-Compliant Procurement of the Active Oxalate Intermediate

For research institutions and chemical manufacturers operating within the European Economic Area, placing orders for the 'Active' oxalate salt (CAS 132335-47-8) instead of the free base (CAS 116817-12-0, Cease Manufacture since 2012) eliminates legal exposure and supply uncertainty, as confirmed by the ECHA Registered Substances database in May 2026 [3].

Chiral Purity Assessment in Duloxetine API Release Testing

Quality control units performing enantiomeric impurity profiling can use the (S)-DNT reference standard to identify and quantify the (R)-DNT impurity by chiral HPLC, a test required by both USP and EP monographs for duloxetine hydrochloride. The availability of a certified reference standard with a known optical rotation and chromatographic retention time ensures accurate and reproducible impurity monitoring across different batches and sites [2].

Quote Request

Request a Quote for (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.